

(4-Fluorophenyl)acetone: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(4-Fluorophenyl)acetone	
Cat. No.:	B124739	Get Quote

(4-Fluorophenyl)acetone, with the CAS number 459-03-0, is a halogenated ketone that serves as a significant building block in organic synthesis and a compound of interest in medicinal chemistry.[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and biological significance, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(4-Fluorophenyl)acetone is a colorless to dark yellow liquid, insoluble in water but soluble in organic solvents like methyl acetate.[1][3] It is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[1][4]

Table 1: Physicochemical Properties of (4-Fluorophenyl)acetone



Property	Value	Source
CAS Number	459-03-0	[1][3][5][6]
Molecular Formula	C ₉ H ₉ FO	[1][3][7][6]
Molecular Weight	152.17 g/mol	[1][7][5][6]
Appearance	Colorless to dark yellow liquid	[1]
Boiling Point	106-107 °C at 18 mmHg	[1][5]
Density	1.139 g/mL at 25 °C	[1][5]
Refractive Index	n20/D 1.496	[1][5]
Flash Point	91 °C (195.8 °F) - closed cup	[5]
Solubility	Insoluble in water	[1]

Table 2: Chemical Identifiers and Spectroscopic Data

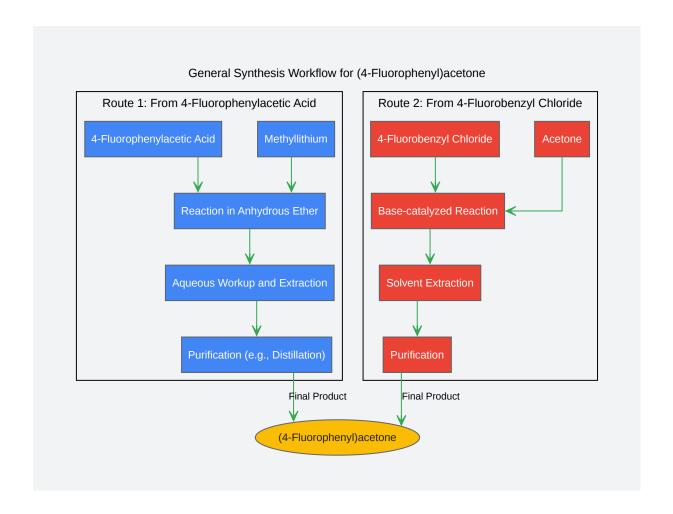
Identifier/Spectrum	Data	Source
InChI Key	ZUEKIIWSVFBTCM- UHFFFAOYSA-N	[3][5]
SMILES	CC(=O)Cc1ccc(F)cc1	[5]
¹H NMR	Spectrum available	[8][9]
¹³ C NMR	Spectrum available	
Mass Spectrum (GC-MS)	Data available	[10]
IR Spectrum	Data available	[10][11]
Raman Spectrum	Data available	[10]

Synthesis and Analysis Experimental Protocols: Synthesis

Several synthetic routes for **(4-Fluorophenyl)acetone** have been reported. A common laboratory-scale synthesis involves the reaction of 4-fluorophenylacetic acid with methyllithium.



[1] Another approach is the reaction of 4-fluorobenzyl chloride with acetone.[1] While detailed, step-by-step protocols are often proprietary or specific to the manufacturing setting, the following diagram illustrates a generalized workflow for its synthesis.



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Caption: Generalized synthetic routes for (4-Fluorophenyl)acetone.

Experimental Protocols: Analysis





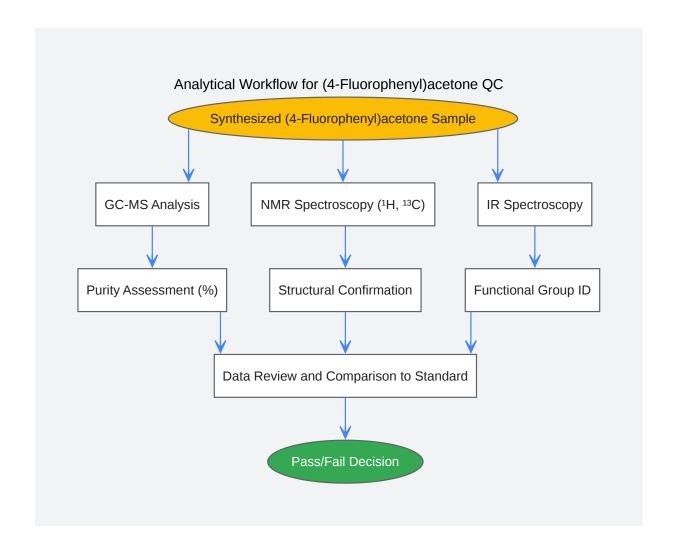


The identity and purity of **(4-Fluorophenyl)acetone** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to determine the purity of the compound and confirm its molecular weight.[10]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.[10][11]

A general workflow for the quality control analysis of a synthesized batch of **(4-Fluorophenyl)acetone** is depicted below.





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Caption: Quality control workflow for (4-Fluorophenyl)acetone.

Biological Significance and Applications

(4-Fluorophenyl)acetone is recognized as a phenylacetic acid derivative that exhibits inhibitory activity at serotonin 5-HT2 receptors.[2] It is also categorized as a precursor in the synthesis of certain amphetamines and is used as an analytical reference standard in forensic applications.[8] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticonvulsant properties.[1]

Signaling Pathway: 5-HT2A Receptor Inhibition

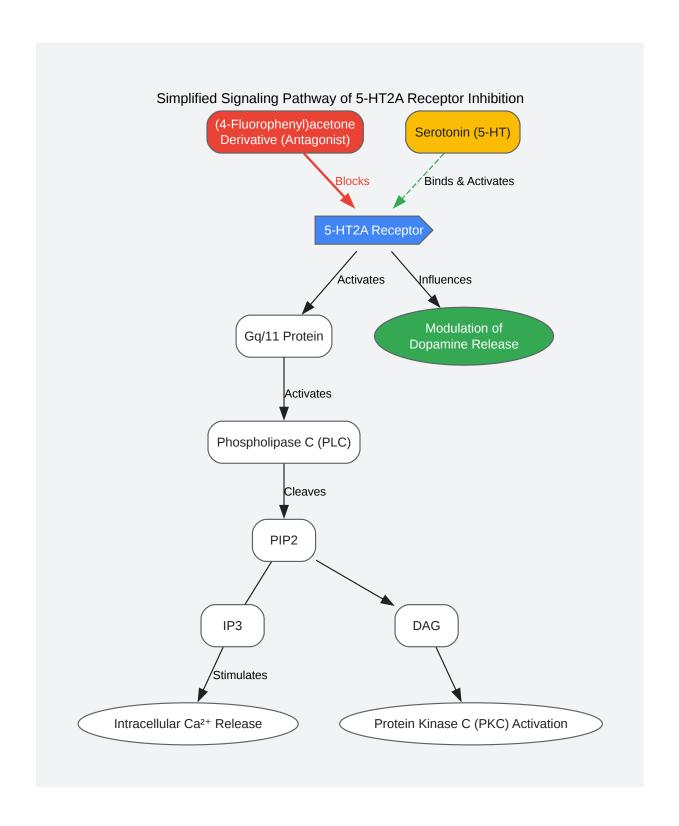






The primary mechanism of action for many of its biologically active derivatives involves the antagonism of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[6] Inhibition of this receptor by an antagonist like a derivative of **(4-Fluorophenyl)acetone** blocks the binding of endogenous serotonin (5-HT). This prevents the activation of the Gq/11 protein, thereby inhibiting the phospholipase C (PLC) signaling cascade.[3] Consequently, the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG) is reduced, leading to a decrease in intracellular calcium release and protein kinase C (PKC) activation.[3] The modulation of the 5-HT2A receptor is also known to influence the release of other neurotransmitters, including dopamine.[12]





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Caption: Inhibition of the 5-HT2A receptor signaling cascade.



Safety and Handling

(4-Fluorophenyl)acetone is associated with several hazard classifications. It is known to cause skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound.[5] It is classified under WGK 3, indicating it is strongly hazardous to water.[5] All handling should be conducted in a well-ventilated area.

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- To cite this document: BenchChem. [(4-Fluorophenyl)acetone: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b124739#4-fluorophenyl-acetone-cas-number-and-properties]

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